molecular formula C18H8Cl2N2O4S B5011575 6,8-Dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]chromen-2-one

6,8-Dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]chromen-2-one

Cat. No.: B5011575
M. Wt: 419.2 g/mol
InChI Key: ODUCUDHVMOIAPU-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a chromen-2-one core substituted with dichloro groups at positions 6 and 8, and a thiazolyl group at position 3, which is further substituted with a nitrophenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

6,8-dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8Cl2N2O4S/c19-11-5-10-6-13(18(23)26-16(10)14(20)7-11)17-21-15(8-27-17)9-1-3-12(4-2-9)22(24)25/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUCUDHVMOIAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of Dichloro Groups: The dichloro groups can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Thiazolyl Group: The thiazolyl group can be synthesized by reacting a suitable thioamide with α-haloketones.

    Coupling of the Thiazolyl Group with the Chromen-2-one Core: The final step involves coupling the thiazolyl group with the chromen-2-one core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6,8-Dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dichloro-3-methyl-2-(trifluoromethyl)pyrimido[5,4-d]pyrimidin-4(3H)-one
  • 2,6-Dichloro-4-nitrophenol

Uniqueness

6,8-Dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]chromen-2-one is unique due to its combination of a chromen-2-one core with dichloro and thiazolyl-nitrophenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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